molecular formula C5H5N3O B1283407 2-Pyrimidinecarboxamide CAS No. 88511-48-2

2-Pyrimidinecarboxamide

Cat. No. B1283407
CAS RN: 88511-48-2
M. Wt: 123.11 g/mol
InChI Key: FUXJMHXHGDAHPD-UHFFFAOYSA-N
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Description

2-Pyrimidinecarboxamide derivatives are a class of compounds that have been the subject of various synthetic strategies due to their potential applications in materials science and pharmaceuticals. These derivatives are characterized by the presence of a pyrimidine ring, which is a heterocyclic aromatic organic compound similar to pyridine. One of the key features of these compounds is their ability to participate in the formation of heterocyclic structures, which are often found in biologically active molecules.

Synthesis Analysis

The synthesis of 2-pyrimidinecarboxamide derivatives involves various strategies, including cyclocondensation reactions and multicomponent reactions. For instance, the synthesis of 2-(5-aryl-3-styryl-4,5-dihydro-1H-pyrazol-1-yl)-4-(trifluoromethyl)pyrimidines is achieved through the cyclocondensation of 5-aryl-1-carboxamidino-3-styryl-4,5-dihydro-1H-pyrazoles with 4-alkoxy-1,1,1-trifluoroalk-3-en-2-ones, using Ti(Oi-Pr)4 or BF3·OEt2 as catalysts . Another example is the one-pot, three-component reaction involving an isocyanide, barbituric acid, and a salicylaldehyde to synthesize 1H-chromeno[2,3-d]pyrimidine-5-carboxamide derivatives . Additionally, a four-component condensation reaction has been used to synthesize disubstituted pyrido[2,3-d]pyrimidine-6-carboxamide derivatives from diketene, an amine, an aldehyde, and 6-amino-1,3-dimethyluracil .

Molecular Structure Analysis

The molecular structure of these compounds is crucial for their properties and applications. For example, the crystal structure of a specific trifluoromethyl pyrimidine derivative was determined to understand its molecular conformation . The presence of heterocyclic moieties like pyrimidine or pyridine in the backbone of polyimides has been shown to influence their solubility, thermal stability, and mechanical properties .

Chemical Reactions Analysis

2-Pyrimidinecarboxamide derivatives can undergo various chemical reactions due to their reactive sites. The presence of amino groups, for instance, allows for further functionalization. These derivatives can react with different commercially available aromatic dianhydrides to yield a series of heterocyclic polyimides . The reactivity of these compounds is also demonstrated in the synthesis of polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine, where the diamine reacts with dianhydrides to form polyimides with excellent thermal stability and mechanical properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-pyrimidinecarboxamide derivatives are influenced by their molecular structure. Polyimides containing pyrimidine units exhibit excellent solubility in polar solvents, high glass transition temperatures, and good mechanical properties . The polyimides derived from 2-(4-aminophenyl)-5-aminopyrimidine show remarkable thermal stability, with glass transition temperatures ranging from 307-434 degrees Celsius and weight loss temperatures in the range of 556-609 degrees Celsius under air . The synthesis of 2,4-disubstituted-pyrimido[4,5-d]pyrimidines using formamide demonstrates the role of solvent and reagent in the cyclization process, with yields ranging from 50-70% .

Scientific Research Applications

  • Anti-Inflammatory Activities

    • Field : Pharmacology
    • Application : Pyrimidines are known to display a range of pharmacological effects including anti-inflammatory activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Methods : Numerous methods for the synthesis of pyrimidines are described . Anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
    • Results : Literature studies reveal that a large number of pyrimidines exhibit potent anti-inflammatory effects .
  • Synthesis of Derivatives

    • Field : Organic Chemistry
    • Application : The synthesis of 1,2,3,4-tetrahydro-6-methyl-N-phenyl-5-pyrimidinecarboxamide derivatives via Biginelli Condensation Reaction .
    • Methods : The reaction of acetoacetanilide as the 1,3-dicarbonyl component with various aromatic aldehydes and urea/thiourea in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA·H2O) or concentrated HCl as an efficient catalyst leads to Biginelli compounds .
    • Results : Eight THPM 5-carboxamide derivatives were prepared, four of them are new compounds . Their structures were confirmed by spectroscopic techniques and elemental analysis .
  • Construction of 2-Aminopyrimidines

    • Field : Organic Chemistry
    • Application : The construction of 2-aminopyrimidines via a cascade [4 + 2] annulation/aromatization sequence .
    • Methods : The cascade [4 + 2] annulation/aromatization reactions between carbodiimide anions and α,β-unsaturated imines are developed . This is the first report on regulating N-Ts cyanamides to participate in reactions absolutely via carbodiimide anions rather than previously reported cyanamide anions .
    • Results : This work expands the application of carbodiimides, broadening the coupling substrate scope to electrophilic partners and providing new strategies to construct six-membered N-heteroaromatic scaffolds .
  • Synthesis of 1,2,3,4-Tetrahydro-6-methyl-N-phenyl-5-pyrimidinecarboxamide Derivatives

    • Field : Organic Chemistry
    • Application : The synthesis of 1,2,3,4-tetrahydro-6-methyl-N-phenyl-5-pyrimidinecarboxamide derivatives via Biginelli Condensation Reaction .
    • Methods : The reaction of acetoacetanilide as the 1,3-dicarbonyl component with various aromatic aldehydes and urea/thiourea in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA·H2O) or concentrated HCl as an efficient catalyst leads to Biginelli compounds .
    • Results : Eight THPM 5-carboxamide derivatives were prepared, four of them are new compounds . Their structures were confirmed by spectroscopic techniques and elemental analysis .
  • Construction of 2-Aminopyrimidines

    • Field : Organic Chemistry
    • Application : The construction of 2-aminopyrimidines via a cascade [4 + 2] annulation/aromatization sequence .
    • Methods : The cascade [4 + 2] annulation/aromatization reactions between carbodiimide anions and α,β-unsaturated imines are developed . This is the first report on regulating N-Ts cyanamides to participate in reactions absolutely via carbodiimide anions rather than previously reported cyanamide anions .
    • Results : This work expands the application of carbodiimides, broadening the coupling substrate scope to electrophilic partners and providing new strategies to construct six-membered N-heteroaromatic scaffolds .
  • Synthesis of 1,2,3,4-Tetrahydro-6-methyl-N-phenyl-5-pyrimidinecarboxamide Derivatives

    • Field : Organic Chemistry
    • Application : The synthesis of 1,2,3,4-tetrahydro-6-methyl-N-phenyl-5-pyrimidinecarboxamide derivatives via Biginelli Condensation Reaction .
    • Methods : The reaction of acetoacetanilide as the 1,3-dicarbonyl component with various aromatic aldehydes and urea/thiourea in the presence of a catalytic amount of p-toluenesulfonic acid monohydrate (PTSA·H2O) or concentrated HCl as an efficient catalyst leads to Biginelli compounds .
    • Results : Eight THPM 5-carboxamide derivatives were prepared, four of them are new compounds . Their structures were confirmed by spectroscopic techniques and elemental analysis .

Future Directions

The development of carbohydrate-containing drugs, which include pyrimidine derivatives, has potential directions such as pure carbohydrate drugs, carbohydrate conjugates, carbohydrate scaffolds, carbohydrates vaccines, and glyconanomaterials .

properties

IUPAC Name

pyrimidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5N3O/c6-4(9)5-7-2-1-3-8-5/h1-3H,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXJMHXHGDAHPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50878771
Record name 2-PYRIMIDINECARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

123.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Pyrimidinecarboxamide

CAS RN

88511-48-2
Record name 2-PYRIMIDINECARBOXAMIDE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50878771
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of seven-membered ring-pyrimidine mesylate 2 (6 g) in EtOH (80 mL) was added 4-fluorobenzylamine (5.060 g). The resulting solution was reflux for 8 h. (100% conversion by HPLC). The reaction mixture was concentrated to about 20 mL total volume, and 80 mL of EtOAc was added. To the resulting solution was added 20% brine (15 mL), 4 N HCl (15 mL), and water 10 mL). After a phase cut, the aqueous layer was back-extracted with EtOAc (25 mL). The combined organic layers were washed with 4 N HCl: 20% brine (1:1, 3×15 mL), brine (15 mL). The organic solution was concentrated to a total volume about 30 mL. Hexane (70 mL) was slowly added to the solution over 1 h. The resulting slurry was aged at 0-5° C. for 1 h. The crystalline solid was filtered off, washed with hexane:EtOAc (4:1, 50 mL), dried under vacuum with nitrogen sweep to afford seven-membered ring-pyrimidine amide 10 (5.30 g, 86%, HPLC>97A %). 1H NMR (CDCl3, 400 MHz) δ: 11.85 (br s, 1H), 7.84 (br s, 0.5H), 7.68 (br s, 0.5H), 7.31 (m, 2H), 7.04 (m, 2H), 5.40-4.90 (m, 2H), 4.53 (m, 2H), 3.38 (m, 1H), 2.87 (s, 3H), 2.20-2.15 (m, 3H), 1.90-1.40 (m, 3H), 1.37 (s, 9H).
Name
pyrimidine mesylate
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
5.06 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
86%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Pyrimidinecarboxamide
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2-Pyrimidinecarboxamide
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2-Pyrimidinecarboxamide
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2-Pyrimidinecarboxamide
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2-Pyrimidinecarboxamide
Reactant of Route 6
2-Pyrimidinecarboxamide

Citations

For This Compound
16
Citations
YV Kokunov, YE Gorbunova, VV Kovalev - Russian Journal of Inorganic …, 2009 - Springer
… Structure I contains dimeric silver carboxylates Ag 2 (C 5 H 5 N 3 O) 2 2+ , formed by 2-pyrimidinecarboxamide. Adjacent dimers Ag 2 (C 5 H 5 N 3 O) 2 2+ are linked by carboxylate …
Number of citations: 3 link.springer.com
YV Kokunov, YE Gorbunova, VV Kovalev… - Russian Journal of …, 2008 - Springer
The complex [Cd(N 2 H 3 C 5 ONH 2 ) 2 (CH 3 COO) 2 ] (I) was synthesized and its structure was determined. The crystals are monoclinic: space group C2/c, a = 14/416(1), b = 9.410(1), …
Number of citations: 2 link.springer.com
M Witmer, R Danovich - Methods, 2009 - Elsevier
This report describes methods for the selection and analysis of antiretroviral resistance to HIV integrase strand transfer inhibitors (InSTIs) in cell culture. The method involves the serial …
Number of citations: 17 www.sciencedirect.com
PC Unangst, DT Connor, CR Kostlan… - Journal of …, 1995 - Wiley Online Library
The preparation of pyrimidine analogs of the 2,6‐di‐tert‐butylphenol antiinflammatory agents Prifelone (R‐830), Tebufelone (NE‐11740) and Ym‐13,162 is described. Grignard addition …
Number of citations: 7 onlinelibrary.wiley.com
G Wang, J Wan, Y Hu, X Wu, M Prhavc… - Journal of medicinal …, 2016 - ACS Publications
Influenza viruses are responsible for seasonal epidemics and occasional pandemics which cause significant morbidity and mortality. Despite available vaccines, only partial protection …
Number of citations: 81 pubs.acs.org
R Rabelo, AK Valdo, C Robertson, JA Thomas… - New Journal of …, 2017 - pubs.rsc.org
… = bis(2-pyridycarbonyl)amide, [Cu(bpcam)] + [tpymt, Hbpcam = bis(2-pyrimidylcarbonyl)amide] (Scheme 1, right) and free 2-pyridinecarboxamide (tpyt) and 2-pyrimidinecarboxamide (…
Number of citations: 11 pubs.rsc.org
A Fargašová, A Filová, I Ondrejkovičová, T Mackuľak - Chemical Papers, 2018 - Springer
The effects of Cd [Cd(NO 3 ) 2 ] and its complexes with nicotinamide (NA) [Cd(ac) 2 (NA) 2 , Cd(NCS) 2 (NA) 2 , Cd(NCSe) 2 (NA) 2 ] were examined by using the algae Scenedesmus …
Number of citations: 2 link.springer.com
C Fekete, J Barrett, Z Benkő, D Heift - Inorganic Chemistry, 2020 - ACS Publications
Adducts of bismuth trihalides BiX 3 (X = Cl, Br, I) and the PS 3 ligand (PS 3 = P(C 6 H 4 -o-CH 2 SCH 3 ) 3 ) react with HCl to form inorganic/organic hybrids with the general formula […
Number of citations: 3 pubs.acs.org
K Dogra - 2004 - search.proquest.com
The Molybdenum-catalyzed asymmetric allylic alkylation (Mo-AAA) reaction was developed. A better understanding of the catalyst structure and reaction mechanism have been gained …
Number of citations: 2 search.proquest.com
J Kuwabara, Y Sawada, M Yoshimatsu - Synlett, 2018 - thieme-connect.com
… While, the yields of both 2-pyrimidinecarboxamide (5d) and pyradinamide (5e), which have the important biological activities,[2] are moderate. Furan 5f and thiophene-2-carboxamide (…
Number of citations: 8 www.thieme-connect.com

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